molecular formula C8H20N6O8S B12743820 Streptidine sulfate CAS No. 6160-27-6

Streptidine sulfate

Cat. No.: B12743820
CAS No.: 6160-27-6
M. Wt: 360.35 g/mol
InChI Key: JXOXNSAQCGKPLP-OIGVXLFISA-N
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Chemical Reactions Analysis

Types of Reactions

Streptidine sulfate undergoes several types of chemical reactions, including:

    Oxidation: Streptidine can be oxidized to form various degradation products.

    Reduction: Reduction reactions can modify the functional groups present in streptidine.

    Substitution: Streptidine can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Streptidine sulfate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other chemical compounds.

    Biology: Studied for its role in the degradation of streptomycin and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a degradation product of streptomycin.

    Industry: Utilized in the production of antibiotics and other pharmaceuticals

Comparison with Similar Compounds

Streptidine sulfate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific formation from the acid hydrolysis of streptomycin and its distinct chemical properties. Its ability to inhibit protein synthesis by binding to ribosomal subunits sets it apart from other degradation products .

Properties

CAS No.

6160-27-6

Molecular Formula

C8H20N6O8S

Molecular Weight

360.35 g/mol

IUPAC Name

2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine;sulfuric acid

InChI

InChI=1S/C8H18N6O4.H2O4S/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16;1-5(2,3)4/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4)/t1-,2+,3?,4+,5-,6?;

InChI Key

JXOXNSAQCGKPLP-OIGVXLFISA-N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N.OS(=O)(=O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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